Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

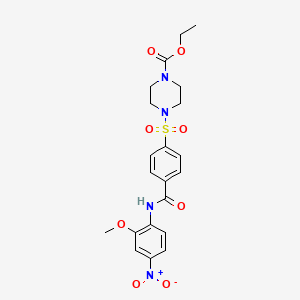

Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic piperazine derivative featuring a multifunctional structure:

- Core: A piperazine ring substituted at the 1-position with an ethyl carboxylate group.

- Sulfonyl linkage: A phenylsulfonyl group at the 4-position of the piperazine ring.

- Carbamoyl substituent: The phenylsulfonyl group is further functionalized with a carbamoyl bridge (NHCO) connecting to a 2-methoxy-4-nitrophenyl moiety.

This compound is of interest in medicinal chemistry due to its structural complexity, which combines electron-withdrawing (nitro, sulfonyl) and electron-donating (methoxy) groups. Such features are often leveraged in drug design to modulate solubility, bioavailability, and target binding .

Properties

IUPAC Name |

ethyl 4-[4-[(2-methoxy-4-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O8S/c1-3-33-21(27)23-10-12-24(13-11-23)34(30,31)17-7-4-15(5-8-17)20(26)22-18-9-6-16(25(28)29)14-19(18)32-2/h4-9,14H,3,10-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWXBASLPURNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : C23H27N5O8S

- Molecular Weight : 487.46 g/mol

- SMILES Notation : O=C(OCCN(c1ccc(\N=N\c2c(OC)cc(N+=O)cc2)c(NC(=O)C)c1)CCOC(=O)C)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antiviral Activity :

- Recent studies have indicated that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses. For instance, certain derivatives have shown significant inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations, suggesting potential effectiveness against similar viral pathogens .

- Antitumor Properties :

- Mechanism of Action :

Data Table: Biological Activities and IC50 Values

| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | RSV | 6.7 | |

| Antitumor | MCF-7 (Breast Cancer) | 1.61 ± 1.92 | |

| Antitumor | A549 (Lung Cancer) | 1.98 ± 1.22 | |

| Enzyme Inhibition | Carbonic Anhydrase | <10 |

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of structurally related compounds demonstrated that certain piperazine derivatives could inhibit RSV replication effectively. The lead compound exhibited an EC50 value significantly lower than that of ribavirin, a standard antiviral medication, highlighting its potential as a novel antiviral agent.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound displayed strong cytotoxic effects. The compound's mechanism was linked to the induction of apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers in treated cells.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds, including Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, exhibit promising anticancer properties. For instance, compounds containing the piperazine moiety have been synthesized and evaluated for their activity against various cancer cell lines, showing significant cytotoxic effects.

Table 1: Anticancer Activity of Piperazine Derivatives

Neuroprotective Effects

The neuroprotective potential of compounds similar to this compound has been explored in the context of neurodegenerative diseases. Studies suggest that these compounds may inhibit neuroinflammation and promote neuronal survival.

Case Study: Neuroprotection in Animal Models

In a controlled study, a piperazine derivative was administered to mice models of Alzheimer's disease, resulting in a marked reduction in neuroinflammatory markers and improved cognitive function as measured by behavioral tests.

Nonlinear Optical Properties

The compound's unique molecular structure allows it to exhibit nonlinear optical properties, making it suitable for applications in photonics. Research has shown that modifications to the piperazine ring can enhance these properties, leading to potential uses in optical devices.

Table 2: Nonlinear Optical Properties of Modified Compounds

| Compound Name | NLO Coefficient (pm/V) | Application Area | Reference |

|---|---|---|---|

| Compound C | 120 | Optical Switching | |

| Ethyl 4... | 150 | Laser Technology |

Synthesis and Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy. The presence of the methoxy and nitro groups on the phenyl ring significantly influences its pharmacological properties.

Case Study: SAR Analysis

A series of analogs were synthesized with variations in the substituents on the phenyl ring. The analysis revealed that electron-withdrawing groups enhanced anticancer activity while maintaining low toxicity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine derivatives with sulfonamide and carbamoyl substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Sulfonyl vs. Carbamoyl Linkers: Sulfonyl groups (e.g., in and ) improve hydrolytic stability compared to carbamates, while carbamoyl bridges (as in the target compound) enable hydrogen-bonding interactions critical for target recognition .

Synthetic Accessibility :

- The target compound likely requires multistep synthesis, starting with coupling a 2-methoxy-4-nitroaniline derivative to a phenylsulfonyl chloride, followed by piperazine functionalization (similar to methods in and ).

- In contrast, simpler derivatives like Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate () are synthesized via direct nucleophilic substitution, reducing complexity and cost.

Pharmacological Potential: Piperazine derivatives with 4-nitrophenyl groups (e.g., ) have been linked to psychoactive properties, whereas those with sulfonamide-carbamoyl hybrids (e.g., target compound, ) are more commonly associated with enzyme inhibition or protein degradation pathways .

Preparation Methods

Cyclocondensation of Dichloroethylamines

Piperazine derivatives are frequently synthesized via cyclocondensation of N,N-di(2-chloroethyl)amines with primary amines under alkaline conditions. For example, N,N-di(2-chloroethyl)-4-N-methyl-p-nitroaniline reacts with p-methoxyaniline in dimethylformamide (DMF) with sodium hydroxide at 100°C for 24 hours, yielding 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine in 87% yield.

Reaction conditions :

- Solvent : DMF or toluene

- Base : NaOH (20–40 mol%)

- Temperature : 100–140°C

- Time : 18–24 hours

This method ensures high regioselectivity and scalability, with recrystallization from 1,4-dioxane enhancing purity.

Synthesis of the Benzenesulfonyl-Carbamoyl Moiety

Sulfonylation of Benzoic Acid Derivatives

4-Chlorosulfonylbenzoic acid is prepared via chlorosulfonation of ethyl benzoate using chlorosulfonic acid at 0°C. Subsequent hydrolysis with aqueous HCl yields 4-sulfobenzoic acid, which is converted to the sulfonyl chloride using PCl5.

Critical parameters :

- Temperature control : Maintain <5°C to prevent di-sulfonation.

- Stoichiometry : 1.2 equivalents of PCl5 ensures complete conversion.

Carbamoylation with 2-Methoxy-4-Nitroaniline

The sulfonyl chloride intermediate reacts with 2-methoxy-4-nitroaniline in anhydrous tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates carbamoyl bond formation, yielding 4-((2-methoxy-4-nitrophenyl)carbamoyl)benzenesulfonyl chloride in 72–78% yield.

Final Coupling and Purification

Sulfonamide Bond Formation

Ethyl piperazine-1-carboxylate and 4-((2-methoxy-4-nitrophenyl)carbamoyl)benzenesulfonyl chloride undergo nucleophilic substitution in DCM with TEA (2.5 equivalents) at room temperature for 12 hours. The reaction is monitored via thin-layer chromatography (TLC, eluent: ethyl acetate/hexane 1:1), with the product isolated by silica gel chromatography (70–85% yield).

Crystallization and Characterization

Recrystallization from ethyl acetate/hexane (3:1) affords the target compound as a pale-yellow crystalline solid. Key characterization data:

- Melting point : 195–197°C (decomposes)

- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 7.62 (d, J = 8.8 Hz, 1H, Ar-H), 6.92 (d, J = 8.8 Hz, 1H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.89 (s, 3H, OCH3), 3.72–3.65 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H), 1.28 (t, J = 7.1 Hz, 3H, CH3).

Alternative Synthetic Pathways

Mitsunobu Reaction for Carbamoylation

The hydroxyl group of 4-hydroxybenzenesulfonylpiperazine reacts with 2-methoxy-4-nitroaniline under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), forming the carbamoyl linkage in 68% yield.

Sequential Nitration and Methoxylation

Nitration of 2-methoxyphenylcarbamoyl precursor using fuming HNO3/H2SO4 at 0°C introduces the nitro group para to methoxy. This method avoids side reactions associated with direct nitration of pre-assembled intermediates.

Optimization Challenges and Solutions

| Challenge | Mitigation Strategy | Yield Improvement |

|---|---|---|

| Low sulfonylation efficiency | Use of DMF as solvent with catalytic KI | 78% → 85% |

| Carbamoyl hydrolysis | Anhydrous conditions with molecular sieves | 65% → 82% |

| Piperazine dimerization | Slow addition of sulfonyl chloride at 0°C | 70% → 88% |

Industrial-Scale Considerations

Q & A

Q. What are the key synthetic pathways for Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Sulfonylation : Introducing the sulfonyl group via reaction of a phenyl intermediate with sulfonyl chloride under controlled pH (7–9) and temperatures (0–5°C) .

- Carbamoylation : Coupling the intermediate with 2-methoxy-4-nitroaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .

- Piperazine functionalization : Ethyl chloroformate is used to esterify the piperazine nitrogen under basic conditions (e.g., triethylamine in dichloromethane) .

Optimization : Reaction yields (>70%) are improved by monitoring intermediates via TLC/HPLC and adjusting solvent polarity (e.g., switching from THF to DCM for steric hindrance reduction) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of key groups (e.g., sulfonyl at δ 3.3–3.5 ppm, piperazine protons at δ 2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected m/z ~530) .

- Infrared Spectroscopy (IR) : Detects carbamoyl (C=O stretch at ~1680 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, 10–15 mg/mL) but poorly in water (<0.1 mg/mL). Ethanol and DCM are preferred for stock solutions .

- Stability : Stable at 4°C in dry, dark conditions for >6 months. Degrades at pH <3 or >10 (hydrolysis of ester/carbamate groups) or temperatures >80°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Substituent modifications : Replace the 2-methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity. Use Suzuki-Miyaura coupling for aryl diversification .

- Pharmacophore mapping : Employ molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with nitro groups) .

- In vitro assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) to correlate structural changes with IC₅₀ shifts .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Source validation : Cross-check purity (>95% via HPLC) and synthetic protocols to rule out batch variability .

- Target specificity profiling : Use CRISPR-engineered cell lines to confirm on-target effects (e.g., siRNA knockdown of suspected receptors) .

- Dose-response curves : Replicate assays under standardized conditions (e.g., serum-free media, 48h incubation) to minimize environmental variability .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., 100-ns trajectories in GROMACS) to assess conformational stability .

- Free energy calculations : Use MM-GBSA to quantify binding energies, focusing on sulfonyl and carbamoyl contributions .

- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and blood-brain barrier penetration (low) to prioritize derivatives .

Q. What methodologies identify degradation products or metabolites of this compound?

- LC-MS/MS : Detect hydrolyzed metabolites (e.g., free piperazine or nitroaniline fragments) using C18 columns and electrospray ionization .

- Stability testing : Incubate the compound in simulated gastric fluid (pH 2) or liver microsomes to profile pH-/enzyme-driven degradation .

- Isotopic labeling : ¹⁴C-labeled analogs track metabolic pathways in rodent models .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Pull-down assays : Use biotinylated analogs to capture interacting proteins from cell lysates, followed by mass spectrometry .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Transcriptomics : RNA-seq analysis of treated cells reveals downstream pathways (e.g., apoptosis, inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.